

An In-depth Technical Guide to DIM-C-pPhOCH3 as a Nur77 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DIM-C-pPhOCH3	
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Abstract

1,1-bis(3'-indyl)-1-(p-methoxyphenyl)methane, commonly known as **DIM-C-pPhOCH3**, is a synthetic derivative of diindolylmethane (DIM) that has garnered significant interest as a potent agonist of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). Nur77 is a transcription factor implicated in diverse cellular processes, including apoptosis, proliferation, and inflammation. In many cancer types, the expression and subcellular localization of Nur77 are dysregulated. **DIM-C-pPhOCH3** has been shown to activate the nuclear pool of Nur77, leading to the induction of apoptosis in various cancer cell lines, including those of pancreatic and colon origin. This technical guide provides a comprehensive overview of the core mechanisms of action of **DIM-C-pPhOCH3**, detailing its effects on Nur77-dependent and - independent signaling pathways, and provides detailed experimental protocols for its study.

Introduction

The orphan nuclear receptor Nur77 is a unique therapeutic target in oncology due to its dual roles in cell survival and apoptosis, which are dictated by its subcellular localization. While cytoplasmic Nur77 can promote apoptosis by translocating to the mitochondria, nuclear Nur77's function is more complex and can be context-dependent.[1][2] **DIM-C-pPhOCH3** has emerged as a valuable chemical tool to probe the pro-apoptotic functions of nuclear Nur77.[3] [4] This compound activates Nur77-dependent transcriptional programs that ultimately lead to



cancer cell death.[3] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies associated with **DIM-C-pPhOCH3**.

Chemical Properties

Property	Value
Chemical Name	1,1-bis(3'-indyl)-1-(p-methoxyphenyl)methane
Synonyms	C-DIM5
Molecular Formula	C24H20N2O
Molecular Weight	352.43 g/mol
CAS Number	33985-68-1
Appearance	White to off-white solid
Solubility	Soluble in DMSO

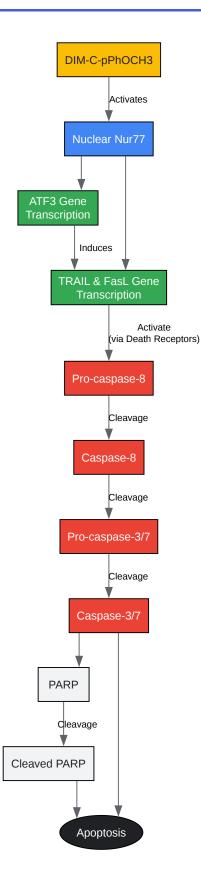
Mechanism of Action

DIM-C-pPhOCH3 exerts its primary anti-cancer effects through the activation of nuclear Nur77. Unlike other stimuli that may induce the translocation of Nur77 from the nucleus to the mitochondria to initiate apoptosis, **DIM-C-pPhOCH3**'s activity is largely dependent on the nuclear functions of the receptor.

Nur77-Dependent Apoptotic Pathway

Activation of nuclear Nur77 by **DIM-C-pPhOCH3** initiates a transcriptional cascade that upregulates the expression of several pro-apoptotic genes. Key among these are Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL). The induction of TRAIL has been shown to be dependent on the transcription factor Activating Transcription Factor 3 (ATF3), whose expression is also induced by **DIM-C-pPhOCH3** in a Nur77-dependent manner. This signaling cascade ultimately leads to the activation of the extrinsic apoptotic pathway, involving the cleavage and activation of caspase-8 and downstream executioner caspases like caspase-3 and -7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and apoptosis.





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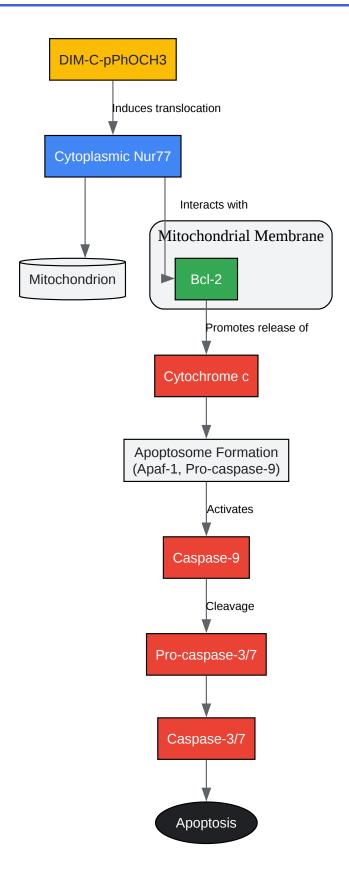
Figure 1: Nur77-Dependent Apoptotic Signaling Pathway.



Nur77-Independent Apoptotic Pathway

In addition to its Nur77-dependent activities, **DIM-C-pPhOCH3** can also induce apoptosis through pathways independent of Nur77. This involves the translocation of Nur77 to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction is thought to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which leads to the release of cytochrome c from the mitochondria and subsequent activation of the intrinsic apoptotic pathway.





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Figure 2: Nur77-Independent Mitochondrial Apoptotic Pathway.



Quantitative Data

While direct binding affinity (Kd) and activation (EC50) values for **DIM-C-pPhOCH3** with Nur77 are not readily available in the public domain, its biological activity has been quantified through cell-based assays.

Table 1: Effect of DIM-C-pPhOCH3 on Cancer Cell

Viability

Cell Line	Cancer Type	Assay	Concentrati on (µM)	Effect	Citation
RKO	Colon	Cell Proliferation	10	Inhibition of cell growth after 24, 48, and 72 hours.	
L3.6pL	Pancreatic	Cell Proliferation	10, 15, 20	Significant decrease in cell growth at 24, 48, and 72 hours.	_
Panc28	Pancreatic	Cell Proliferation	Not specified	Comparable growth inhibition to L3.6pL cells.	-
MiaPaCa-2	Pancreatic	Cell Proliferation	Not specified	Comparable growth inhibition to L3.6pL cells.	-

Table 2: In Vivo Efficacy of DIM-C-pPhOCH3



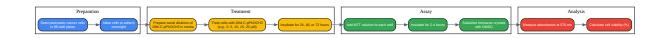
Cancer Type	Cell Line	Animal Model	Dosage	Effect	Citation
Colon	RKO	Athymic Nude Mice (Xenograft)	25 mg/kg/day (oral gavage)	Significant decrease in tumor volume and weight.	

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of **DIM-C-pPhOCH3**.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of **DIM-C-pPhOCH3** on the viability of pancreatic cancer cells.



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Figure 3: Workflow for MTT Cell Viability Assay.

Materials:

- Pancreatic cancer cell line (e.g., L3.6pL, Panc-28, MiaPaCa-2)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **DIM-C-pPhOCH3** (stock solution in DMSO)



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of DIM-C-pPhOCH3 in complete medium from a concentrated stock solution. The final concentrations should typically range from 1 to 50 μM. Include a vehicle control (DMSO) at the same final concentration as in the highest DIM-C-pPhOCH3 treatment.
- Remove the medium from the wells and replace it with 100 μL of medium containing the different concentrations of **DIM-C-pPhOCH3** or vehicle control.
- Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
- After incubation, add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of cleaved PARP, cleaved caspase-3, and TRAIL in cancer cells treated with **DIM-C-pPhOCH3**.

Materials:

- Cancer cell line (e.g., RKO, L3.6pL)
- DIM-C-pPhOCH3
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-TRAIL, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and treat with **DIM-C-pPhOCH3** (e.g., 10-20 μM) or vehicle control for the desired time (e.g., 24, 48 hours).
- Wash cells with ice-cold PBS and lyse them in RIPA buffer.



- Determine the protein concentration of the lysates using the BCA assay.
- Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (20-40 μ g) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol outlines the establishment of an orthotopic pancreatic cancer model and treatment with **DIM-C-pPhOCH3**.

Materials:

- Athymic nude mice (6-8 weeks old)
- Pancreatic cancer cells (e.g., L3.6pL)
- Matrigel
- DIM-C-pPhOCH3
- Corn oil (vehicle)



- Surgical instruments
- Anesthesia

Procedure:

- Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel on ice.
- · Anesthetize the mice.
- Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.
- Inject 1 x 10⁶ cells in a 50 μ L volume into the tail of the pancreas.
- · Close the incision with sutures.
- Allow tumors to establish for 7-10 days.
- Randomize mice into treatment and control groups.
- Administer DIM-C-pPhOCH3 (e.g., 25 mg/kg/day) or vehicle (corn oil) daily via oral gavage.
- Monitor tumor growth using calipers or an in vivo imaging system.
- At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

DIM-C-pPhOCH3 is a valuable research tool and a potential therapeutic lead compound that targets the orphan nuclear receptor Nur77 to induce apoptosis in cancer cells. Its mechanism of action, primarily through the activation of nuclear Nur77 and the subsequent induction of proapoptotic gene expression, provides a clear rationale for its anti-cancer effects. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of **DIM-C-pPhOCH3** and to explore the complex biology of Nur77 in cancer. Further studies are warranted to determine the precise binding kinetics of **DIM-C-pPhOCH3** with Nur77 and to expand the evaluation of its efficacy in a broader range of preclinical cancer models.



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- To cite this document: BenchChem. [An In-depth Technical Guide to DIM-C-pPhOCH3 as a Nur77 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670647#dim-c-pphoch3-as-a-nur77-agonist]

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